Cas no 2089712-55-8 (Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate)
![Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/2089712-55-8x500.png)
Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate
- 2089712-55-8
- EN300-6747792
- ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate
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- インチ: 1S/C10H15N3O2/c1-3-15-10(14)9-7-6-12-13(2)8(7)4-5-11-9/h6,9,11H,3-5H2,1-2H3
- InChIKey: CIMOTJNJOISAGL-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C2C=NN(C)C=2CCN1)=O
計算された属性
- 精确分子量: 209.116426730g/mol
- 同位素质量: 209.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 56.2Ų
Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747792-10.0g |
ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate |
2089712-55-8 | 95.0% | 10.0g |
$5159.0 | 2025-03-13 | |
Enamine | EN300-6747792-0.25g |
ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate |
2089712-55-8 | 95.0% | 0.25g |
$1104.0 | 2025-03-13 | |
Enamine | EN300-6747792-0.05g |
ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate |
2089712-55-8 | 95.0% | 0.05g |
$1008.0 | 2025-03-13 | |
Enamine | EN300-6747792-1.0g |
ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate |
2089712-55-8 | 95.0% | 1.0g |
$1200.0 | 2025-03-13 | |
Enamine | EN300-6747792-0.1g |
ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate |
2089712-55-8 | 95.0% | 0.1g |
$1056.0 | 2025-03-13 | |
Enamine | EN300-6747792-0.5g |
ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate |
2089712-55-8 | 95.0% | 0.5g |
$1152.0 | 2025-03-13 | |
Enamine | EN300-6747792-2.5g |
ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate |
2089712-55-8 | 95.0% | 2.5g |
$2351.0 | 2025-03-13 | |
Enamine | EN300-6747792-5.0g |
ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate |
2089712-55-8 | 95.0% | 5.0g |
$3479.0 | 2025-03-13 |
Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylateに関する追加情報
Research Brief on Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate (CAS: 2089712-55-8)
Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate (CAS: 2089712-55-8) is a heterocyclic compound that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the tetrahydropyrazolopyridine class, which is known for its diverse pharmacological activities. Recent studies have explored its synthesis, structural properties, and biological activities, positioning it as a promising scaffold for the development of novel therapeutic agents.
The synthesis of Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate has been optimized through multi-step organic reactions, including cyclization and esterification processes. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm its structural integrity. The compound's unique chemical structure, featuring a fused pyrazole and tetrahydropyridine ring, contributes to its stability and reactivity, making it an attractive candidate for further chemical modifications.
Recent pharmacological studies have investigated the biological activities of Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate, particularly its interactions with various biological targets. Preliminary results suggest that this compound exhibits moderate inhibitory effects on certain enzymes and receptors involved in inflammatory and neurological pathways. These findings highlight its potential as a lead compound for the development of new anti-inflammatory or neuroprotective agents. However, further in vitro and in vivo studies are required to fully elucidate its mechanism of action and therapeutic potential.
In addition to its pharmacological properties, Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate has also been explored for its utility in chemical biology research. Its ability to serve as a building block for the synthesis of more complex molecules has been demonstrated in several recent publications. Researchers have utilized this compound to create libraries of derivatives with varied functional groups, enabling structure-activity relationship (SAR) studies to optimize biological activity and selectivity.
The safety and toxicological profile of Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate is currently under investigation. Early toxicology studies indicate that the compound has a favorable safety profile at low concentrations, but further assessments are necessary to determine its suitability for clinical development. Regulatory considerations, including compliance with Good Laboratory Practices (GLP) and Good Manufacturing Practices (GMP), are also being addressed to ensure its potential transition from bench to bedside.
In conclusion, Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate (CAS: 2089712-55-8) represents a promising compound in the field of chemical biology and medicinal chemistry. Its unique structural features, combined with its emerging biological activities, make it a valuable candidate for further research and development. Continued exploration of its pharmacological properties, synthetic applications, and safety profile will be essential to unlock its full potential as a therapeutic agent or chemical tool.
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